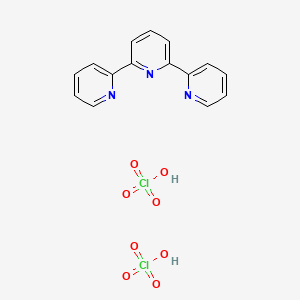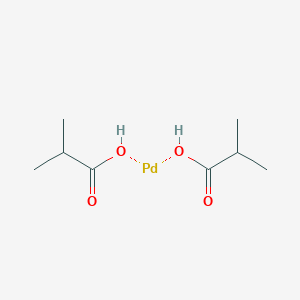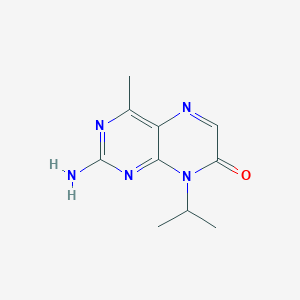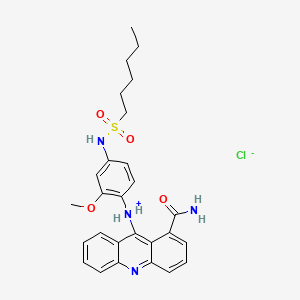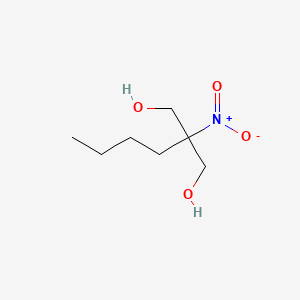
2-Chloro-6-cyclopentyl-4-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-cyclopentyl-4-nitrophenol is an organic compound characterized by the presence of a chloro group, a cyclopentyl group, and a nitro group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-cyclopentyl-4-nitrophenol typically involves the nitration of 2-chloro-6-cyclopentylphenol. This process requires careful control of reaction conditions, including temperature and the use of nitrating agents such as concentrated nitric acid.
Industrial Production Methods: In an industrial setting, the compound can be produced through a multi-step synthesis process that starts with the chlorination of cyclopentylbenzene followed by nitration and subsequent hydroxylation steps. The production process must adhere to stringent safety and environmental regulations to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-cyclopentyl-4-nitrophenol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reduction reactions can be carried out using reducing agents such as iron (Fe) and hydrogen gas (H2).
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like sodium hydroxide (NaOH) or potassium iodide (KI).
Major Products Formed:
Oxidation: Formation of 2-chloro-6-cyclopentyl-4-nitrobenzoic acid.
Reduction: Formation of 2-chloro-6-cyclopentyl-4-aminophenol.
Substitution: Formation of 2-cyclopentyl-4-nitrophenol.
Scientific Research Applications
2-Chloro-6-cyclopentyl-4-nitrophenol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Chloro-6-cyclopentyl-4-nitrophenol exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group, in particular, plays a crucial role in its biological activity, potentially influencing pathways related to inflammation and oxidative stress.
Comparison with Similar Compounds
2-Chloro-4-nitrophenol
2-Chloro-6-nitrophenol
2-Chloro-4-nitroaniline
Properties
CAS No. |
55937-50-3 |
|---|---|
Molecular Formula |
C11H12ClNO3 |
Molecular Weight |
241.67 g/mol |
IUPAC Name |
2-chloro-6-cyclopentyl-4-nitrophenol |
InChI |
InChI=1S/C11H12ClNO3/c12-10-6-8(13(15)16)5-9(11(10)14)7-3-1-2-4-7/h5-7,14H,1-4H2 |
InChI Key |
HDCOPLJVLHIPBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=C(C(=CC(=C2)[N+](=O)[O-])Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



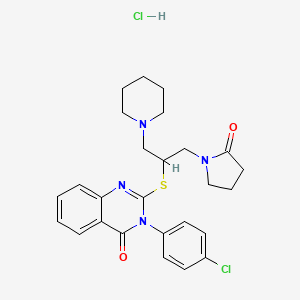
![2-[2-[Methyl-[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)ethyl]amino]ethyl]-1,1-dioxo-1,2-benzothiazol-3-one](/img/structure/B15346019.png)
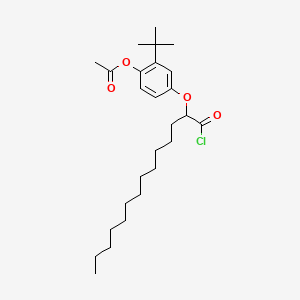
![2-[(tert-Butyl)azo]-2-methylbutyronitrile](/img/structure/B15346022.png)

![[1-(4-Aminobenzoyl)oxy-2-methylpropan-2-yl]-butan-2-ylazanium chloride](/img/structure/B15346034.png)
